molecular formula C9H12ClNO B128397 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine CAS No. 84006-10-0

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine

Cat. No. B128397
CAS RN: 84006-10-0
M. Wt: 185.65 g/mol
InChI Key: SRKVJDYNPSMHJM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine is a chemical compound that has been synthesized through various methods for potential applications in organic synthesis and medicinal chemistry. The compound features a pyridine ring substituted with methoxy, chloromethyl, and methyl groups, which can serve as a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine has been achieved through a multi-step process starting from 2,3,5-trimethylpyridine. The process involves N-oxidation, nitration, methoxylation, acylation, and hydrolysis, followed by chlorination with thionyl chloride to yield the target compound . An alternative synthesis method uses a POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent from 2-methylpyridine N-oxide under mild conditions .

Molecular Structure Analysis

While the specific molecular structure analysis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine is not detailed in the provided papers, related compounds have been structurally characterized. For example, the crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined using single-crystal X-ray diffraction, indicating the potential for similar analysis of the chloromethylpyridine derivative .

Chemical Reactions Analysis

The chloromethyl group in 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine is a reactive site that can undergo further chemical transformations. For instance, it can react with sodium methoxide to form methylsulphinyl derivatives, as demonstrated in the synthesis of related compounds . These reactions are important for the development of new organic ligands and potential pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine are inferred from its synthesis and structural characteristics. The presence of electron-donating methoxy and electron-withdrawing chloromethyl groups can influence its reactivity and solubility. The compound's stability and reactivity under various conditions are crucial for its application in organic synthesis . The related compounds' crystal structures and spectroscopic properties provide insights into the potential properties of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine .

Scientific Research Applications

Synthesis and Structural Analysis

  • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine has been synthesized using selective chlorinating agents under mild conditions, offering good yields and confirming its structure through 1H NMR and IR analysis (Liang, 2007).
  • Another synthesis approach involves a multi-step process starting from 2,3,5-trimethylpyridine, leading to a hydrochloride variant of the compound (Gui, 2004).
  • Complex syntheses of derivatives involving this compound and their crystal structures have been extensively studied, revealing interactions like weak hydrogen bonding and crystallization in various space groups (Ma, Chen, Fan, Jia, & Zhang, 2018).

Chemical Reactions and Interactions

  • The compound's involvement in rearrangement reactions, contributing to the formation of various molecular structures, has been documented (Anderson & Johnson, 1966).
  • Its use in the synthesis of other complex molecules, such as tenatoprazole, demonstrates its versatility in chemical reactions (Jin, 2011).
  • The compound also plays a role in the development of pharmaceutical manufacturing processes, showcasing its importance in large-scale synthesis (Shi, Chang, Grohmann, Kiesman, & Kwok, 2015).

Molecular Complex Formation and Analysis

Implications in Heat Shock Protein Inhibition

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some compounds may cause severe skin burns and eye damage, be harmful if swallowed, or be fatal if inhaled .

properties

IUPAC Name

2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6-5-11-8(4-10)7(2)9(6)12-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKVJDYNPSMHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356147
Record name 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine

CAS RN

84006-10-0
Record name 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84006-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084006100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(CHLOROMETHYL)-3,5-DIMETHYL-4-METHOXYPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH3A66X6A6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

If desired, the 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine prepared in this way is then reacted with thionyl chloride to give 3,5-dimethyl-4-methoxy-2-chloromethylpyridine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
X Li, E Shocron, A Song, N Patel, CL Sun - Bioorganic & medicinal …, 2009 - Elsevier
A new series of compounds, 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones, have been designed and identified as …
Number of citations: 10 www.sciencedirect.com
TH Giap, TH Tung, CT Hue, NTM Hang… - Vietnam Journal of …, 2015 - vjs.ac.vn
Esomeprazole (Nexium®), the (S)-isomer of Omeprazole, is the first proton-pump inhibitor developed as a single isomer for the treatment of acid-related diseases. It is used for the …
Number of citations: 4 vjs.ac.vn
X Shi, H Chang, M Grohmann… - … Process Research & …, 2015 - ACS Publications
A two-step pharmaceutical manufacturing process was developed for the large-scale preparation of 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine …
Number of citations: 6 pubs.acs.org
F Yan, KQ Fan, C Chi, J Guan - Advanced Materials Research, 2011 - Trans Tech Publ
An improved synthetic approach of tenatoprazole, an antiulcerative drug, is reported. The first step in this synthesis involves the coupling of 2-mercapto-5-methoxyimidazo[4,5-b]pyridine …
Number of citations: 3 www.scientific.net
SS Braga, P Ribeiro-Claro, M Pillinger… - Journal of inclusion …, 2003 - Springer
β-Cyclodextrin (β-CD) was mixed with omeprazoleand some of its precursors in aqueous or water/ethanol solutions, and theresulting crystalline products have been characterized by …
Number of citations: 18 link.springer.com
M Gennari, M Lanfranchi, L Marchiò - Inorganica Chimica Acta, 2009 - Elsevier
Herein, we describe the synthesis of N,N′,S donor ligands 2-(1-(3,5-diisopropyl-1H-pyrazol-1-yl)-3-(methythio)propyl)-4-methoxy-3,5-dimethylpyridine (L1) and 2-(1-(3,5-diisopropyl-1H…
Number of citations: 13 www.sciencedirect.com
M Gennari, M Lanfranchi, R Cammi… - Inorganic …, 2007 - ACS Publications
The N,N‘,S-donor ligand 4-methoxy-3,5-dimethyl-2-((3-(2-(methylthio)phenyl)-1H-pyrazol-1-yl)methyl)pyridine (L) was prepared from 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine …
Number of citations: 18 pubs.acs.org
SS Massoud, ZE Perez, JR Courson, RC Fischer… - Dalton …, 2020 - pubs.rsc.org
Two penta-coordinate complexes of the general formula [Co(Ln)(NCS)]ClO4, where L1 = {bis[(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[(3,4-dimethoxypyridin-2-yl)methyl]}amine and L2 = {…
Number of citations: 14 pubs.rsc.org
K Kuramoto, Y Sawada, N Ishibashi… - Chemical and …, 2020 - jstage.jst.go.jp
Novel 3, 5-dimethylpyridin-4 (1H)-one scaffold compounds were synthesized and evaluated as AMP-activated protein kinase (AMPK) activators. Unlike direct AMPK activators, this …
Number of citations: 2 www.jstage.jst.go.jp
N Ma, Z Ke, X Wang, L Xia - CHINESE JOURNAL OF SYNTHETIC CHEMISTRY, 2007
Number of citations: 0

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